1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea
Overview
Description
1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea, also known as PTU, is an organic compound that has been widely used in scientific research. PTU is a thiourea derivative and is commonly used as a pharmacological tool to study thyroid hormone synthesis and metabolism. It has also been used as a research tool to investigate the effects of thyroid hormone on the central nervous system.
Mechanism of Action
1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea acts as an inhibitor of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, this compound reduces the production of thyroid hormones. This leads to a decrease in the levels of circulating thyroid hormones, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of circulating thyroid hormones, which can lead to a decrease in metabolic rate and energy expenditure. This compound has also been shown to reduce body weight and fat mass in animal models. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea in lab experiments is that it is a well-established pharmacological tool with a known mechanism of action. It has been widely used in scientific research and its effects are well documented. However, one limitation of using this compound is that it can have off-target effects, which can complicate the interpretation of results. In addition, this compound can have toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea. One area of interest is the effects of this compound on energy metabolism and body weight regulation. This compound has been shown to reduce body weight and fat mass in animal models, and further research is needed to investigate the underlying mechanisms. Another area of interest is the effects of this compound on inflammation and oxidative stress. This compound has been shown to have anti-inflammatory and anti-oxidant effects, and further research is needed to investigate its potential therapeutic applications in these areas.
Scientific Research Applications
1-(2-Methylphenyl)-3-(prop-2-en-1-yl)thiourea has been used in scientific research to investigate the role of thyroid hormone in various physiological processes. It has been used to study the effects of thyroid hormone on the central nervous system, cardiovascular system, and skeletal muscle. This compound has also been used to investigate the effects of thyroid hormone on energy metabolism, thermogenesis, and body weight regulation.
properties
IUPAC Name |
1-(2-methylphenyl)-3-prop-2-enylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAFYYYDRHFFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152853 | |
Record name | Urea, 1-allyl-2-thio-3-o-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204-97-3 | |
Record name | Urea, 1-allyl-2-thio-3-o-tolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-allyl-2-thio-3-o-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.